N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative characterized by a fluorinated aromatic ring and dual methoxy substituents. Its structure features:
- A 3-fluorophenyl group attached to a methoxyethyl side chain.
- A 3-methoxy-1-methylpyrazole core linked to a carboxamide moiety.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c1-19-9-12(15(18-19)22-3)14(20)17-8-13(21-2)10-5-4-6-11(16)7-10/h4-7,9,13H,8H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIQVRAJFCYABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC(=CC=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring system substituted with a methoxy group and a fluorophenyl moiety. Its structure can be represented as follows:
This structure contributes to its unique interactions with biological targets, influencing its pharmacological profile.
1. Anti-inflammatory Activity
Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory properties. For instance, derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The compound's mechanism likely involves inhibition of the NF-κB signaling pathway, which is pivotal in inflammatory responses .
2. Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives can possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related compounds were reported around 250 μg/mL, indicating moderate efficacy against these pathogens .
3. Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar pyrazole derivatives have been investigated for their ability to inhibit tumor growth in vitro and in vivo. For example, certain derivatives showed IC50 values in the low micromolar range against cancer cell lines, indicating promising anticancer properties .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Cell Signaling : The compound may modulate key signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial in cell proliferation and survival .
Case Studies
Several studies have explored the biological effects of related compounds:
Case Study 1: Anti-inflammatory Effects
A study published in MDPI evaluated the anti-inflammatory effects of pyrazole derivatives in animal models. The results indicated a significant reduction in paw edema after administration of the compound, correlating with decreased levels of inflammatory mediators .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of various pyrazole derivatives was assessed against clinical isolates. The findings revealed that certain compounds exhibited potent antibacterial activity, leading to further exploration for therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs are identified in the evidence, with key differences outlined below:
Key Observations :
- Fluorine vs.
- Core Heterocycles : Pyrazole-carboxamide (target) vs. pyrazolo-pyrimidine () or naphthyridine (). Pyrazolo-pyrimidine cores in improve kinase selectivity due to planar aromaticity, whereas the naphthyridine in Goxalapladib enables binding to phospholipase enzymes .
- Methoxy Groups: The dual methoxy groups in the target compound may enhance solubility compared to ’s chromenone-based analog, which has a higher molecular weight (589.1) and melting point (175–178°C) .
Physicochemical and Pharmacokinetic Properties
Implications :
Pharmacological and Mechanistic Insights
- Target Compound : Likely inhibits kinases (e.g., JAK or MAPK) via carboxamide interactions with ATP-binding pockets, similar to pyrazolo-pyrimidine derivatives in .
- Compound: Chlorinated substituents may shift activity toward G-protein-coupled receptors (e.g., cannabinoid receptors), as seen in structurally related pyrazole-carboxamides .
- Goxalapladib : Demonstrates how trifluoromethyl and biphenyl groups enhance target specificity for Lp-PLA2, a mechanism distinct from the kinase-focused fluorophenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
